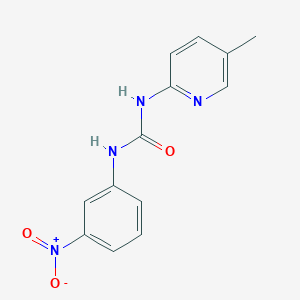
N-(5-methyl-2-pyridinyl)-N'-(3-nitrophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-pyridinyl)-N'-(3-nitrophenyl)urea, commonly known as MPN, is a synthetic compound that belongs to the class of urea-based herbicides. MPN is widely used as a herbicide to control grass and broadleaf weeds in various crops, including soybeans, corn, and cotton. MPN has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields.
科学的研究の応用
MPN has been extensively studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, MPN is used as a herbicide to control weeds in crops, which helps to increase crop yield and quality. MPN has also been studied for its potential use as a fungicide and insecticide.
In medicine, MPN has been investigated for its potential anti-cancer properties. Studies have shown that MPN can inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division. MPN has also been studied for its potential use in the treatment of Alzheimer's disease, as it can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In material science, MPN has been studied for its potential use as a molecular switch and for the development of new materials with unique properties.
作用機序
MPN acts as a photosystem II inhibitor, which means that it interferes with the process of photosynthesis in plants by blocking the transfer of electrons from water to plastoquinone in the photosystem II complex. This leads to the accumulation of reactive oxygen species, which causes damage to the photosystem II complex and ultimately leads to the death of the plant.
Biochemical and Physiological Effects
MPN has been shown to have low toxicity to humans and animals. However, it can cause eye and skin irritation upon contact. In plants, MPN causes a range of physiological and biochemical effects, including chlorosis, necrosis, and reduced photosynthetic activity.
実験室実験の利点と制限
MPN has several advantages for lab experiments, including its high purity, stability, and solubility in a variety of solvents. However, MPN has some limitations, including its high cost and potential environmental impact.
将来の方向性
There are several future directions for research on MPN, including:
1. Studying the molecular mechanism of MPN's anti-cancer properties and developing new cancer treatments based on this mechanism.
2. Developing new herbicides, fungicides, and insecticides based on the chemical structure of MPN.
3. Investigating the potential use of MPN as a molecular switch and for the development of new materials with unique properties.
4. Studying the environmental impact of MPN and developing more sustainable alternatives.
Conclusion
In conclusion, MPN is a synthetic compound with unique chemical properties and potential applications in various fields. The synthesis of MPN involves the reaction of 5-methyl-2-pyridinylamine with 3-nitrophenyl isocyanate in the presence of a base catalyst. MPN has been extensively studied for its potential applications in agriculture, medicine, and material science. MPN acts as a photosystem II inhibitor and causes a range of physiological and biochemical effects in plants. MPN has several advantages for lab experiments, but also has some limitations. Future research directions for MPN include studying its anti-cancer properties, developing new pesticides, investigating its potential use as a molecular switch, and studying its environmental impact.
合成法
The synthesis of MPN involves the reaction of 5-methyl-2-pyridinylamine with 3-nitrophenyl isocyanate in the presence of a base catalyst. The reaction yields MPN as a white crystalline solid with a melting point of 157-159°C. The purity of MPN can be increased by recrystallization using a suitable solvent.
特性
IUPAC Name |
1-(5-methylpyridin-2-yl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-9-5-6-12(14-8-9)16-13(18)15-10-3-2-4-11(7-10)17(19)20/h2-8H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKPPKRROVTPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-2-yl)-3-(3-nitrophenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

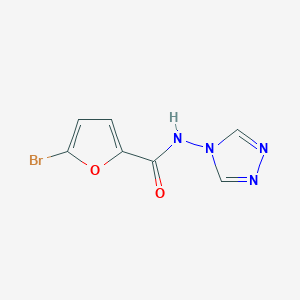
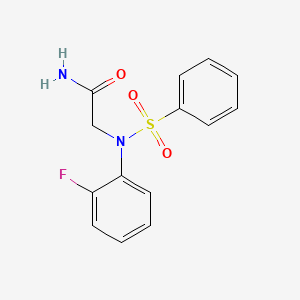

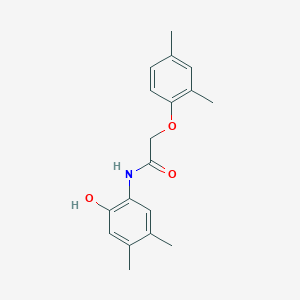
![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)
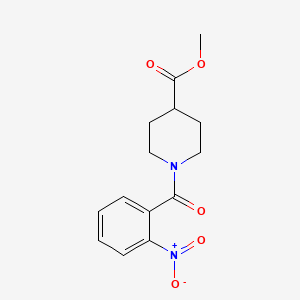
amino]methyl}phenyl)acetamide](/img/structure/B5713757.png)
![N-methyl-N'-[2-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5713760.png)
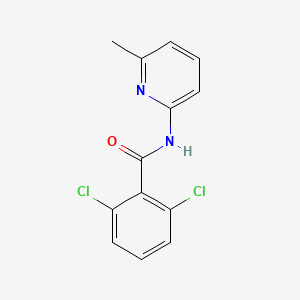
![N-cyclopentyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5713766.png)

![4-methyl-2-[3-(trifluoromethyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5713781.png)